1,2-Dimethyl-1,4-diazepane
Description
Overview of Seven-Membered Nitrogen Heterocycles and Diazepane Ring Systems
Seven-membered heterocycles, ring structures containing seven atoms of which at least one is not carbon, are significant scaffolds in organic and medicinal chemistry. numberanalytics.com When two nitrogen atoms are incorporated into this seven-membered ring, the resulting system is known as a diazepane. These nitrogen-containing heterocycles are found in a multitude of biologically active compounds. rsc.orgbohrium.com The diazepane ring, a saturated seven-membered ring with two nitrogen atoms, is a core structure in many synthetic compounds investigated for various applications. numberanalytics.comresearchgate.net
The history of diazepane chemistry is intrinsically linked to the discovery and development of the benzodiazepine (B76468) class of drugs. rsc.org In the mid-20th century, chemist Leo Sternbach, while working at Hoffmann-La Roche, serendipitously discovered chlordiazepoxide (marketed as Librium) in 1955, the first of the benzodiazepines. nih.govbenzoinfo.com This was followed by the synthesis of diazepam (Valium) in 1959, which was approved for medical use in 1963. rsc.orgwikipedia.org Diazepam, a 1,4-benzodiazepine (B1214927) derivative, became one of the most prescribed medications worldwide, highlighting the profound impact of this chemical scaffold. wikipedia.orgacs.org This success spurred extensive research into diazepine (B8756704) and benzodiazepine derivatives, establishing them as "privileged structures" in medicinal chemistry due to their wide range of biological activities. thieme-connect.comresearchgate.net While much of the historical focus has been on benzodiazepines (a diazepine ring fused to a benzene (B151609) ring), the underlying diazepane core has been a subject of continuous study for creating novel molecular frameworks. researchgate.netnih.gov
Diazepanes are classified based on the relative positions of the two nitrogen atoms within the seven-membered ring. The primary isomers are 1,2-diazepane, 1,3-diazepane, and 1,4-diazepane. The 1,4-diazepane structure is particularly common and forms the basis for many important compounds. researchgate.net
Further isomeric complexity arises from substitution on the ring. For a dimethyl-substituted 1,4-diazepane, numerous regioisomers are possible depending on which carbon or nitrogen atoms bear the methyl groups. For instance, in addition to 1,2-dimethyl-1,4-diazepane, other isomers such as 1,4-dimethyl-1,4-diazepane (B3337288), 2,5-dimethyl-1,4-diazepane, and 2,7-dimethyl-1,4-diazepane exist. nih.gov The introduction of substituents, such as the methyl group at the C2 position in this compound, creates a chiral center, leading to the existence of (R) and (S) enantiomers. This stereoisomerism is a critical consideration in the synthesis and biological activity of such molecules.
| Isomer Type | Description | Examples |
| Positional Isomerism | Variation in the location of the two nitrogen atoms within the seven-membered ring. | 1,2-Diazepane, 1,3-Diazepane, 1,4-Diazepane |
| Regioisomeric Substitution | Variation in the attachment points of substituents on a given diazepane core. | This compound, 1,4-Dimethyl-1,4-diazepane, 2,5-Dimethyl-1,4-diazepane |
| Stereoisomerism | Variation in the three-dimensional arrangement of atoms (e.g., enantiomers at a chiral center). | (R)-1,2-Dimethyl-1,4-diazepane, (S)-1,2-Dimethyl-1,4-diazepane |
Elucidation of N-Methylation and Specific Regioisomeric Dimethyl Substitution Patterns in Heterocyclic Systems
The methylation of nitrogen atoms in heterocyclic compounds is a fundamental transformation in organic synthesis, often used to modify the properties of bioactive molecules. researchgate.net N-methylation can be achieved using various reagents, such as methyl iodide or dimethyl sulfate, though greener alternatives like dimethyl carbonate are increasingly explored. researchgate.net A significant challenge in the methylation of multi-nitrogen heterocyclic systems is achieving regioselectivity—that is, selectively methylating a specific nitrogen atom when several are available. nih.govnih.gov
When considering dimethyl substitution patterns, the complexity increases. The synthesis of a specific regioisomer like this compound requires precise control over the reaction sequence. One nitrogen atom is methylated (N1), and a methyl group is introduced on the adjacent carbon atom (C2). This specific 1,2-substitution pattern creates a unique electronic and steric environment compared to other isomers, such as the more symmetrical 1,4-dimethyl-1,4-diazepane where both nitrogens are methylated. The synthesis of such specifically substituted heterocycles often involves multi-step pathways to ensure the correct placement of each group. chalmers.se The conformational flexibility of the seven-membered diazepane ring means that the precise location of substituents significantly influences the molecule's preferred three-dimensional shape, which in turn affects its properties. nih.govnih.gov
Academic Research Rationale for Focused Investigation of this compound
A review of the scientific literature reveals a significant focus on benzodiazepines and 1,4-diazepanes substituted with larger, often aromatic, groups for applications such as orexin (B13118510) receptor antagonists or as scaffolds for anticancer agents. nih.govscirp.org There is also substantial research on other dimethyl isomers, such as 2,7-diphenyl-3,3-dimethyl-1,4-diazepan-5-one. nih.gov However, there is a noticeable lack of dedicated studies on the fundamental properties of this compound itself. nih.gov While its existence is documented in chemical databases, detailed reports on its synthesis, spectroscopic characterization, and conformational analysis are scarce. This gap indicates that the specific effects of the adjacent N-methyl and C-methyl substitution on the 1,4-diazepane core are not well-explored, representing an unaddressed area in heterocyclic chemistry.
The relative simplicity of this compound makes it an ideal candidate to serve as a prototypical system for advanced studies. A focused investigation could provide foundational data for several areas:
Conformational Analysis : Detailed NMR spectroscopy and computational modeling studies could elucidate the preferred ring conformations (e.g., chair, boat, twist-boat) and the energetic barriers between them, providing a baseline understanding of how vicinal methyl groups influence the flexible seven-membered ring. nih.gov
Synthetic Methodology : Developing an efficient and stereoselective synthesis for (R)- and (S)-1,2-dimethyl-1,4-diazepane would provide valuable building blocks for medicinal chemists to construct more complex molecules where this specific chiral motif is desired.
Spectroscopic Database : Acquiring and publishing comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) would provide a crucial reference point for the characterization of more complex derivatives built upon this scaffold. iucr.orgcsic.es
Comparative Studies : Its properties can be systematically compared against other dimethyl isomers (e.g., 1,3-, 1,4-, 2,5-) to create a comprehensive map of structure-property relationships across the dimethyl-1,4-diazepane family.
By studying this fundamental molecule, researchers can gain deeper insights into the subtle steric and electronic interactions that govern the behavior of substituted diazepane systems.
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1,2-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2/c1-7-6-8-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
ZEWCWIZCJWSJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCCN1C |
Origin of Product |
United States |
Spectroscopic and High Resolution Structural Characterization of 1,2 Dimethyl 1,4 Diazepane
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of 1,2-Dimethyl-1,4-diazepane in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the atomic arrangement and stereochemistry.
One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Analysis for Structural Confirmation
One-dimensional NMR spectra offer primary evidence for the presence and environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the protons on the seven-membered diazepane ring. The methyl group attached to the nitrogen at position 1 (N-CH₃) would likely appear as a singlet in the range of δ 2.2-2.5 ppm. The methyl group at position 2 (C-CH₃) would appear as a doublet, coupled to the adjacent proton at C2. The remaining ring protons (at C2, C3, C5, C6, and C7) would produce a series of complex multiplets further upfield.
¹³C NMR: The carbon spectrum provides information on the carbon framework. For the parent compound 1,4-diazepane, signals are observed around 51.5 ppm (C2, C3), 47.8 ppm (C5, C7), and 33.3 ppm (C6) in CDCl₃. For this compound, the introduction of methyl groups would lead to distinct signals. The N-methyl carbon is anticipated around 40-50 ppm, while the C-methyl carbon would be found further upfield (15-25 ppm). The ring carbons would also experience shifts due to the substitution.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, though less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atoms. For 1,4-diazepane, the ¹⁵N chemical shift is reported at -344.6 ppm relative to nitromethane. In this compound, two distinct signals would be expected, one for the methylated nitrogen (N1) and another for the secondary amine nitrogen (N4), reflecting their different chemical environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1-N-CH₃ | 2.2 - 2.5 (singlet) | 40 - 50 |
| 2-C-CH₃ | 1.0 - 1.3 (doublet) | 15 - 25 |
| Ring Protons/Carbons | Multiplets | 30 - 60 |
Note: These are predicted values based on general NMR principles and data from related compounds.
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the full molecular structure and defining its spatial arrangement.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the C2-H proton and the protons of its attached methyl group, as well as with the adjacent C3-H₂ protons, confirming the connectivity along the carbon backbone of the ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons, such as the two methyl groups and the five methylene (B1212753)/methine groups of the diazepane ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two or three bonds. This would be vital for confirming the placement of the methyl groups. For instance, a correlation between the N1-methyl protons and the C2 and C7 ring carbons would definitively place that methyl group on the N1 nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This experiment would be essential for determining the stereochemistry at the C2 position and the preferred conformation of the seven-membered ring in solution. NOE correlations between the C2-methyl group and specific ring protons would help define their relative orientation.
Solid-State NMR Studies for Crystalline Forms
Should a crystalline form of this compound be obtained, solid-state NMR (ssNMR) would provide valuable information about its structure and dynamics in the solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and the presence of crystallographically inequivalent molecules in the unit cell. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra, which could reveal distinct signals for molecules in different conformations or packing environments within the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₁₆N₂), the theoretical exact mass can be calculated. An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI), would aim to match this calculated value to within a few parts per million (ppm), confirming the molecular formula.
Table 2: HRMS Data for this compound
| Formula | Ion | Calculated m/z |
| C₇H₁₆N₂ | [M+H]⁺ | 129.13862 |
| C₇H₁₆N₂ | [M+Na]⁺ | 151.12057 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the spectra would be characterized by:
N-H Stretching: A moderate absorption band in the IR spectrum between 3200 and 3400 cm⁻¹ corresponding to the stretching of the secondary amine (N4-H).
C-H Stretching: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the stretching vibrations of the methyl and methylene C-H bonds.
C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ region corresponding to C-N bond stretching.
N-H Bending: A band in the 1590-1650 cm⁻¹ region associated with the bending vibration of the N-H bond.
The NIST Chemistry WebBook shows an IR spectrum for the related compound 6-methyl-1,4-diazepane, which displays characteristic C-H and N-H stretching absorptions consistent with these expectations.
X-ray Crystallography for Absolute Molecular Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:
Molecular Connectivity: Unambiguous confirmation of the atomic connections.
Bond Lengths and Angles: High-precision measurements of all bond lengths and angles.
Conformation: The exact conformation (e.g., chair, boat, or twist-boat) adopted by the seven-membered diazepane ring in the crystal lattice. For the parent 1,4-diazepane, a pseudo-chair conformation has been observed.
Stereochemistry: The absolute configuration of the chiral center at C2.
Intermolecular Interactions: Details of how the molecules pack in the crystal, including any hydrogen bonding involving the N4-H group.
Currently, no published crystal structure for this compound is available in the searched literature.
Detailed Crystallographic and Intermolecular Interaction Analysis of this compound Not Available in Published Literature
Following a comprehensive and targeted search of scientific databases and scholarly articles, it has been determined that there is no publicly available crystallographic data for the chemical compound this compound. As a result, a detailed analysis of its crystal system, space group, and intermolecular interactions, as requested, cannot be provided at this time.
The investigation for relevant research encompassed searches for crystallographic analyses, crystal structure data, and studies on intermolecular forces specifically pertaining to this compound. These searches did not yield any peer-reviewed articles or database entries that describe the experimental determination of this compound's solid-state structure.
While the search did identify crystallographic studies for various derivatives of 1,4-diazepane, the strict requirement to focus solely on this compound prevents the inclusion of information from these related but structurally distinct molecules. The principles of scientific accuracy dictate that data from substituted analogs cannot be extrapolated to definitively describe the crystallographic properties of the parent compound .
Therefore, the sections and subsections outlined for the article, which are contingent on the availability of high-resolution structural data, cannot be populated with the required scientifically accurate and specific information. These sections include:
Detailed Examination of Intermolecular Interactions in the Crystal Lattice
Other Non-Covalent Interactions (e.g., C-H...O, C-Cl...π)
Without primary crystallographic data, any attempt to describe these features for this compound would be speculative and would not meet the required standards of scientific rigor. Further research, including the synthesis and single-crystal X-ray diffraction analysis of this compound, would be necessary to generate the data required to produce the requested article.
Conformational Analysis and Stereochemical Principles of the 1,2 Dimethyl 1,4 Diazepane Ring System
Investigation of Ring Conformations (e.g., Chair, Boat)
The seven-membered 1,4-diazepane ring is inherently flexible and can adopt several conformations to minimize torsional and steric strain. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings like diazepane have multiple low-energy conformations, including chair, boat, and twist-boat forms. nih.gov The presence of two nitrogen atoms and five carbon atoms in the ring, along with their associated substituents, leads to a complex potential energy surface with several local minima corresponding to these different conformations.
Studies on related substituted 1,4-diazepane and benzodiazepine (B76468) systems have shown that the ring can adopt various conformations in the solid state and in solution. nih.govnih.gov For instance, X-ray crystallography of various 1,4-diazepane derivatives has identified conformations ranging from chair and boat to twist-boat. nih.govnih.gov The parent homopiperazine (B121016) (1,4-diazepane) has been found to exist in a pseudo-chair conformation in its crystalline state. mdpi.com The specific conformation adopted by 1,2-Dimethyl-1,4-diazepane is a balance between minimizing angle strain, torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). Computational modeling and experimental data from related compounds suggest that twist-boat and chair conformations are often the most energetically favorable. nih.gov
Influence of Methyl Substituents on Ring Puckering and Flexibility
The introduction of methyl groups at the N1 and C2 positions significantly influences the conformational preference and flexibility of the 1,4-diazepane ring. Based on well-established principles from cyclohexane conformational analysis, substituents generally prefer to occupy equatorial or pseudo-equatorial positions to minimize sterically unfavorable 1,3-diaxial interactions. libretexts.org
Quantitative Analysis of Ring Puckering Parameters
The precise shape of the non-planar diazepane ring can be quantitatively described using Cremer-Pople puckering parameters. nih.gov These parameters define the degree of puckering (total puckering amplitude, QT) and the type of pucker (puckering angles, θ and φ). This method provides a more precise description than simply naming a conformation as "chair" or "boat".
Below is an interactive table showing example puckering parameters for a substituted 1,4-diazepan-5-one, demonstrating the type of data obtained from such an analysis.
| Parameter | Description | Value |
|---|---|---|
| QT | Total Puckering Amplitude (Å) | 0.721 (2) |
| q2 | Puckering Amplitude Component (Å) | 0.259 (2) |
| q3 | Puckering Amplitude Component (Å) | 0.673 (2) |
| φ(2) | Phase Angle (°) | -157.2 (4) |
| φ(3) | Phase Angle (°) | 5.16 (14) |
| θ(2) | Spherical Polar Angle (°) | 21.09 (13) |
Note: These values are for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one and serve as an illustrative example of quantitative conformational analysis.
Stereochemical Implications of N-Methyl and C-Methyl Positions
The presence of a stereocenter at the C2 position means that this compound can exist as two enantiomers: (R)-1,2-Dimethyl-1,4-diazepane and (S)-1,2-Dimethyl-1,4-diazepane. Furthermore, the non-planar nature of the seven-membered ring itself imparts chirality to the molecule. researchgate.net Even without a stereocenter, the diazepine (B8756704) ring can exist as a pair of rapidly interconverting conformational enantiomers.
Dynamic Conformational Processes and Energy Barriers (e.g., Ring Inversion)
The 1,4-diazepane ring is not static but undergoes dynamic conformational processes, primarily ring inversion. This process involves the interconversion of one chair or boat form into another, passing through higher-energy transition states. The energy barrier for this inversion is a critical parameter that defines the molecule's conformational stability at a given temperature.
For related 1,4-benzodiazepine (B1214927) systems, these energy barriers have been studied using dynamic NMR (DNMR) spectroscopy. acs.orgnih.gov Techniques like 2D-EXSY (Exchange Spectroscopy) can be used to measure the rate of exchange between different conformational states, from which the activation free energy (ΔG‡) of the ring-inversion process can be calculated. acs.orgchemrxiv.org While specific values for this compound are not documented, barriers for similar seven-membered heterocyclic rings can range from approximately 10 to 20 kcal/mol. The magnitude of this barrier is influenced by the substituents on the ring; bulkier groups can increase the energy of the transition state, thereby raising the barrier to inversion. chemrxiv.org
Experimental Methods for Determining Preferred Conformations in Solution and Solid State
The three-dimensional structure of this compound and its conformational preferences are determined using a combination of experimental techniques, primarily X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.
Solid State Analysis:
Single-Crystal X-ray Crystallography: This is the definitive method for determining the precise molecular structure in the solid state. mdpi.com It provides accurate bond lengths, bond angles, and torsional angles, which together define the ring's conformation and the orientation of the methyl substituents. Analysis of crystal structures of related diazepanes has confirmed the existence of chair, boat, and twist-boat conformations. nih.govresearchgate.net
Solution State Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular structure and dynamics in solution. mdpi.com
1H and 13C NMR: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is determined by the molecule's conformation.
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can detect through-space interactions between protons. ipb.pt The presence or absence of specific NOE signals can be used to determine the relative proximity of atoms, providing crucial information about the ring's conformation and the axial/equatorial orientation of the methyl groups.
Coupling Constants (J-coupling): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these constants can help elucidate the torsional angles within the ring.
Dynamic NMR (DNMR): By recording NMR spectra at different temperatures, it is possible to study dynamic processes like ring inversion. chemrxiv.orgbeilstein-journals.org At low temperatures, the inversion may be slow enough on the NMR timescale to observe signals from individual conformers. As the temperature increases, these signals broaden and coalesce, allowing for the calculation of the energy barrier to interconversion.
By combining these experimental methods with computational modeling (such as Density Functional Theory, DFT), a comprehensive understanding of the conformational landscape of this compound can be achieved. acs.orgnih.gov
Reactivity and Reaction Mechanisms of 1,2 Dimethyl 1,4 Diazepane
Nucleophilic Reactivity of Nitrogen Atoms
The lone pair of electrons on each nitrogen atom in the 1,2-Dimethyl-1,4-diazepane ring makes them effective nucleophiles. These nitrogen centers are readily available for reaction with a variety of electrophilic species.
The nitrogen atoms of the diazepane ring can undergo nucleophilic substitution reactions with alkylating and acylating agents.
Alkylation: The reaction with alkyl halides proceeds via a standard SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca Given that this compound already contains two tertiary amine centers, further alkylation leads to the formation of quaternary ammonium (B1175870) salts. wikipedia.org The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is known as the Menshutkin reaction. wikipedia.org
A significant challenge in the alkylation of diamines is controlling the extent of the reaction. The reaction of an amine with an alkyl halide can be difficult to stop at the mono-alkylation stage, often resulting in a mixture of products. ucalgary.camasterorganicchemistry.com In the case of this compound, each nitrogen can be quaternized. Studies on related cyclic diamines have shown that various N-alkylated derivatives can be synthesized, and in some cases, this process can be controlled to achieve specific substitution patterns. nih.gov For example, research on the alkylation of 1,4-diazepane-6-amine (DAZA) has demonstrated that tri-alkylated products can be formed through direct reductive amination, where a carbonyl compound and a reducing agent serve as the alkylating system. nih.govnih.gov
Acylation: The nitrogen atoms can also react with acylating agents, such as acyl chlorides or acid anhydrides, to form amide linkages. This reaction is a nucleophilic acyl substitution. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion. rsc.org
In systems analogous to diazepanes, acylation has been shown to be an effective transformation. For instance, the reaction of benzodiazepine (B76468) derivatives with acyl chlorides proceeds to give N-acylated products. rsc.org Similarly, treatment of certain fused 1,4-benzodiazepine (B1214927) systems with methyl chloroformate (an acyl chloride derivative) in refluxing acetonitrile (B52724) results in acylation and subsequent ring-opening, highlighting the high reactivity of the nitrogen atoms toward such electrophiles. nih.gov
| Reaction Type | Reactant/Reagent | Product Type | Key Observation | Reference |
|---|---|---|---|---|
| Alkylation (Quaternization) | Tertiary Amine + Alkyl Halide | Quaternary Ammonium Salt | General reaction for tertiary amines; proceeds via Menshutkin reaction. | wikipedia.org |
| Reductive Amination | Diazepane Derivative + Aldehyde + NaBH4 | N-Alkylated Diazepane | Forms new C-N bonds at the nitrogen positions. | nih.gov |
| Acylation | Benzodiazepine + Acyl Chloride | N-Acylated Benzodiazepine | Nitrogen acts as a nucleophile to attack the acyl carbonyl group. | rsc.org |
| Acylation/Ring Opening | Fused Diazepinone + Methyl Chloroformate | N-Acylated Ring-Opened Product | Demonstrates high reactivity of the diazepine (B8756704) nitrogen. | nih.gov |
Beyond simple alkyl and acyl halides, the nucleophilic nitrogen atoms of this compound can react with a broader range of electrophiles. This includes reactions like Michael additions to α,β-unsaturated carbonyl compounds and ring-opening reactions of epoxides. The fundamental mechanism involves the donation of the nitrogen's electron pair to an electron-deficient center. The relative reactivity of the N1 versus N4 nitrogen would be influenced by the steric hindrance imposed by the adjacent C2-methyl group.
Oxidation Pathways of the Diazepane Core
The tertiary amine functionalities of this compound are susceptible to oxidation. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions.
A common oxidation reaction for tertiary amines is the formation of tertiary amine N-oxides. chem-station.com This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), or ozone. The reaction involves the transfer of an oxygen atom from the oxidant to the nitrogen atom. acs.org For this compound, this could lead to a mono-N-oxide at either the N1 or N4 position, or a di-N-oxide where both nitrogens are oxidized. Heteroaromatic N-oxides are known to be versatile reagents in their own right, acting as mild and nucleophilic oxidants. thieme-connect.de
Stronger oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), can lead to more extensive oxidation. libretexts.orgyoutube.com While KMnO₄ is commonly used to oxidize alkyl side-chains on aromatic rings to carboxylic acids, its reaction with amines can be complex. libretexts.org For a saturated cyclic diamine like this compound, harsh oxidative conditions could potentially lead to C-N bond cleavage and fragmentation of the diazepane ring. youtube.com The presence of C-H bonds adjacent to the nitrogen atoms makes these positions susceptible to oxidative attack, which can ultimately lead to ring opening.
Reduction Reactions and Formation of Saturated Derivatives
The this compound ring is a fully saturated heterocyclic system. Therefore, it is not susceptible to reduction under typical catalytic hydrogenation conditions. Instead, reduction reactions are crucial for the synthesis of the saturated diazepane core from its unsaturated precursors, such as 1,4-diazepines or benzodiazepines.
Catalytic hydrogenation is a widely employed method for this transformation. Unsaturated 1,4-diazepine derivatives, particularly benzodiazepines, can be stereoselectively reduced to their saturated counterparts using various catalytic systems. For example, iridium-catalyzed transfer hydrogenation of N-protected 2,4-disubstituted-1,5-benzodiazepines using formic acid as the hydride source yields the corresponding saturated products with high stereoselectivity. acs.org Similarly, chiral cationic ruthenium diamine catalysts have been used for the highly enantioselective hydrogenation of various seven-membered N-containing heterocycles, including benzodiazepines. These reactions typically involve the addition of hydrogen across the C=N double bonds of the diazepine ring, leading to the formation of the saturated diazepane structure.
Cycloaddition Reactions Involving the Diazepane Moiety
The saturated this compound ring, lacking π-electrons, does not directly participate as a component in cycloaddition reactions such as Diels-Alder or dipolar cycloadditions. However, cycloaddition reactions are a key strategy for the synthesis of the unsaturated 1,4-diazepine core, which can then be reduced to form saturated derivatives.
One notable example is the [5+2] cycloaddition reaction. A rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles can generate azomethine ylides, which then undergo a multicomponent [5+2] cycloaddition to form biologically active 1,4-diazepine compounds. wikipedia.org Furthermore, theoretical studies have explored the reaction mechanism in the synthesis of diazepines, confirming the viability of pathways involving the condensation of diamines with other reagents to form the seven-membered ring. nih.gov
Additionally, partially unsaturated diazepine derivatives can undergo cycloaddition reactions. For example, 2,3-dihydro-1H-1,4-diazepines can react with 1,3-dipoles like nitrile oxides in a (3+2) cycloaddition reaction, where the addition occurs across the imine (C=N) functionality of the diazepine ring. organic-chemistry.org
Computational Chemistry Studies on 1,2 Dimethyl 1,4 Diazepane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.govijasrm.com It is widely applied to molecules like diazepane derivatives to predict their geometric, electronic, and spectroscopic properties with a favorable balance of accuracy and computational cost. nih.goviucr.org
The seven-membered diazepane ring is conformationally flexible. DFT calculations are employed to locate the stable conformers of 1,2-dimethyl-1,4-diazepane and to map the energetic landscape of their interconversion. The process involves finding the minimum energy structures on the potential energy surface.
For the core 1,4-diazepane ring system, several low-energy conformations such as chair, boat, and twist-boat are possible. nih.govresearchgate.net In substituted derivatives, the preferred conformation is determined by the nature and position of the substituents. For instance, studies on similar 1,4-diazepane derivatives have shown that the ring can adopt a chair conformation with substituents in equatorial positions to minimize steric hindrance. nih.goviucr.org The displacement of atoms from a least-squares plane defined by other atoms in the ring is often used to precisely define these conformations. iucr.org For example, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring was confirmed to be in a chair conformation through analysis of puckering parameters and atomic displacements. nih.goviucr.org
Table 1: Conformational Descriptors for a Substituted 1,4-Diazepane Ring This table presents example puckering parameters from a study on a related diazepane derivative, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, to illustrate the type of data obtained from DFT geometry optimization. iucr.org
| Parameter | Value |
| QT (Å) | 0.721 (2) |
| q2 (Å) | 0.259 (2) |
| q3 (Å) | 0.673 (2) |
| φ(2) (°) | -157.2 (4) |
| φ(3) (°) | 5.16 (14) |
| θ(2) (°) | 21.09 (13) |
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information on the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to describing chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.comnih.gov For diazepane derivatives, DFT calculations are used to determine these energies and map the spatial distribution of the HOMO and LUMO orbitals. nih.goviucr.org
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For heterocyclic systems, negative potentials are often located around electronegative atoms like nitrogen and oxygen. nih.govnih.gov
Table 2: Example Reactivity Descriptors Calculated from HOMO-LUMO Energies The following data for a related diazepane derivative, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, illustrate the electronic parameters that can be derived from DFT calculations. nih.gov
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.23 |
| LUMO Energy | ELUMO | -1.54 |
| Energy Gap | ΔE | 4.69 |
| Ionization Potential | I | 6.23 |
| Electron Affinity | A | 1.54 |
| Electronegativity | χ | 3.88 |
| Chemical Hardness | η | 2.34 |
| Chemical Softness | S | 0.21 |
| Electrophilicity Index | ω | 3.21 |
DFT calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structure elucidation when compared with experimental data.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed. researchgate.netmdpi.com The calculated values for a proposed structure are compared with experimental spectra to confirm or refine the molecular geometry. researchgate.net
IR Spectroscopy: The vibrational frequencies from Infrared (IR) spectroscopy can also be computed using DFT. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental IR spectra. nih.gov The calculated spectrum helps in the assignment of vibrational modes observed in experimental measurements. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment. nih.govresearchgate.net
For this compound, MD simulations can be used to:
Explore Conformational Space: MD can reveal the accessible conformations of the flexible diazepane ring and the timescales of transitions between them, providing a more complete picture than static DFT calculations alone.
Analyze Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how the solvent structure around the solute affects its conformation and dynamics. This is crucial for understanding the behavior of the molecule in solution. Studies on related compounds like diazepam have used MD to investigate their stability and interactions within biological environments, such as receptor binding sites. nih.gov
Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the crystal's electron distribution.
For crystalline derivatives of diazepane, this analysis typically reveals the importance of van der Waals forces, with H···H, C···H, and contacts involving heteroatoms (O···H, N···H) being the most significant contributors to crystal stability. nih.govnih.govmdpi.com
Table 3: Example Contributions to Hirshfeld Surface for Diazepane Derivatives This table shows the percentage of the Hirshfeld surface area corresponding to different intermolecular contacts for two different crystalline diazepane derivatives, illustrating the insights gained from this analysis.
| Interaction | Contribution for Compound A (%) nih.goviucr.org | Contribution for Compound B (%) nih.gov |
| H···H | 45.6 | 46.8 |
| Cl···H/H···Cl | 23.8 | - |
| O···H/H···O | 8.7 | 23.5 |
| C···H/H···C | 12.6 | 15.8 |
| C···Cl/Cl···C | 7.1 | - |
Compound A: 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one Compound B: 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is a vital tool for elucidating reaction mechanisms. DFT calculations can be used to model the entire reaction pathway for a chemical transformation, including the structures and energies of reactants, products, intermediates, and, crucially, transition states. nih.gov
For reactions involving this compound, such as N-alkylation or ring-opening reactions, computational modeling could identify the most likely mechanistic pathway. By calculating the activation energies associated with different possible transition states, researchers can predict reaction kinetics and selectivity. semanticscholar.org For example, in studies of cycloaddition reactions involving related nitrogen heterocycles, DFT has been used to determine whether a reaction is under kinetic or thermodynamic control by comparing the activation barriers and the relative stabilities of the possible products. nih.govmdpi.com This type of analysis provides fundamental insights into the molecule's chemical reactivity.
Theoretical Frameworks for Predicting Reactivity and Selectivity
Computational chemistry provides powerful theoretical frameworks to predict the reactivity and selectivity of chemical compounds, offering insights into their behavior at a molecular level. For this compound, a substituted seven-membered heterocyclic amine, these computational approaches are invaluable for understanding its chemical properties and potential applications. The reactivity of this molecule is largely governed by the presence of two nitrogen atoms within the diazepane ring and the influence of the methyl substituents.
Theoretical predictions of reactivity often begin with an analysis of the molecule's electronic structure. Methods such as Density Functional Theory (DFT) are commonly employed to calculate various molecular properties that correlate with reactivity. Key descriptors include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For this compound, the lone pairs of electrons on the nitrogen atoms are expected to be the primary contributors to the HOMO, making these sites the most likely centers for electrophilic attack.
Furthermore, conceptual DFT introduces a range of reactivity indices that provide a more quantitative prediction of chemical behavior. These indices, such as electronegativity, chemical hardness, and the Fukui function, are derived from the change in electron density. The Fukui function, in particular, is a powerful tool for predicting regioselectivity in reactions. It identifies the atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the Fukui functions would likely indicate the nitrogen atoms as the most reactive sites.
To investigate reaction mechanisms and predict selectivity, computational chemists construct potential energy surfaces (PES). By locating transition states and calculating activation energies, the feasibility and preferred pathways of various reactions can be determined. For instance, in the case of N-alkylation or N-acylation of this compound, computational models can predict whether the reaction will occur preferentially at the N1 or N4 position, and whether the methyl groups introduce any steric hindrance that influences the selectivity.
Molecular Dynamics (MD) simulations offer another layer of understanding by modeling the dynamic behavior of this compound in different environments, such as in various solvents. nih.gov These simulations can reveal the preferred conformations of the flexible diazepane ring and how solvent molecules interact with the compound, which can significantly impact its reactivity and the selectivity of its reactions. nih.gov The conformational landscape of the diazepane ring, which can exist in several chair and boat-like conformations, is a critical factor. Theoretical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion, providing a more complete picture of the molecule's behavior.
While specific computational studies exclusively focused on this compound are not extensively documented in the provided search results, the principles of these theoretical frameworks are broadly applicable. Studies on similar heterocyclic systems, such as other diazepane derivatives, demonstrate the utility of these computational methods. nih.govnih.gov For example, research on novel 1,4-diazepane-based ligands has utilized computational insights to understand their interactions with biological targets. nih.govnih.gov
The following table summarizes the key theoretical frameworks and their applications in predicting the reactivity and selectivity of a molecule like this compound.
| Theoretical Framework | Key Concepts | Application to this compound |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution | Predicts nucleophilic/electrophilic sites (likely nitrogen atoms) |
| Conceptual DFT | Reactivity indices (electronegativity, hardness), Fukui function | Quantifies and predicts regioselectivity of reactions |
| Potential Energy Surface (PES) Mapping | Transition state theory, activation energy calculations | Elucidates reaction mechanisms and predicts kinetic products |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects | Reveals dynamic behavior and influence of the environment on reactivity |
Advanced Research Applications and Future Directions
Utilization as a Chemical Scaffold in Synthetic Methodology Development
The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for the development of ligands that bind to a variety of biological targets. The incorporation of methyl groups at the 1 and 2 positions introduces specific stereochemical and electronic properties that can be exploited in synthetic methodology.
Researchers have utilized the diazepane framework to develop novel synthetic routes for pharmacologically relevant molecules. For instance, the core structure is a key component in the synthesis of a new series of sigma receptor (σR) ligands. nih.gov In these syntheses, commercially available 1-substituted-1,4-diazepanes are used as starting materials, which are then acylated and further modified to produce a library of derivatives with potential applications in treating neurodegenerative disorders. nih.gov The diazepane moiety acts as a flexible spacer, which has been shown to improve affinity for both σ1 and σ2 receptor subtypes compared to smaller piperidine-based analogues. nih.gov
Furthermore, efficient and environmentally friendly protocols for the synthesis of substituted 1,4-diazepines have been developed using catalysts like Keggin-type heteropolyacids (HPAs). chemdiv.com These methods allow for the high-yield synthesis of a wide range of diazepine (B8756704) derivatives, highlighting the robustness of the diazepine scaffold in accommodating various substituents and reaction conditions. chemdiv.com The development of such methodologies is crucial for expanding the chemical space accessible from the 1,2-dimethyl-1,4-diazepane core, enabling the creation of diverse compound libraries for drug discovery. The unique structural features of diazepanes, which can mimic peptide linkages, have also shifted the focus of their application from central nervous system agents to potential anticancer therapeutics. stanford.edu
Ligand Design and Coordination Chemistry Studies
The two nitrogen atoms within the this compound structure make it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atoms possess lone pairs of electrons that can readily coordinate to transition metal centers, forming stable metal complexes. nih.gov The design of ligands based on this scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can influence their reactivity, stability, and catalytic activity.
As a bidentate ligand, this compound is expected to coordinate to a single metal center through its two nitrogen atoms. This coordination typically results in the formation of a seven-membered chelate ring. The geometry of the resulting complex is highly dependent on the preferred coordination number and geometry of the metal ion. For transition metals that favor octahedral geometries, the remaining coordination sites can be occupied by other ligands, such as water molecules, halides, or other donor molecules. chemdiv.com
However, the conformational flexibility of the diazepane ring can help to mitigate some of this strain. The methyl groups on the nitrogen and carbon atoms can also impact the chelate properties. The N-methyl group can influence the basicity of the nitrogen atom and introduce steric bulk around the metal center. The C-methyl group introduces a chiral center, which can be used to induce asymmetry in catalytic reactions or for chiral recognition. The stability of copper(II)-bispidine complexes, which are also based on a diazabicyclo-nonane framework, has been shown to be high, suggesting that with appropriate design, diazepane-based ligands can also form highly stable complexes suitable for applications such as radiopharmaceuticals. nih.gov
Application in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. uni.lu The this compound molecule, with its defined size, shape, and potential for hydrogen bonding and electrostatic interactions, can participate in supramolecular assemblies as either a "host" or a "guest."
As a guest molecule, it can be encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. researchgate.netacs.org The binding in such host-guest complexes is driven by a combination of forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. uni.lu The formation of these complexes can alter the physical and chemical properties of the this compound, for example, by increasing its solubility in water or protecting it from degradation.
Conversely, derivatives of this compound can be designed to act as host molecules. By attaching recognition motifs to the diazepane scaffold, it is possible to create receptors that can selectively bind to specific guest molecules. The flexible nature of the seven-membered ring could allow for an "induced-fit" binding mechanism, where the host molecule adapts its conformation to optimize interactions with the guest. While specific examples involving this compound in supramolecular applications are not widely reported, the principles of host-guest chemistry suggest significant potential for this compound in the design of new sensors, molecular capsules, and responsive materials. researchgate.netnih.gov
Development of Novel Analogues and Derivatives of this compound
A significant area of research is the synthesis of novel analogues and derivatives of this compound to explore and optimize its properties for various applications. Synthetic strategies often involve modifications at the two nitrogen atoms, which can be readily alkylated or acylated.
For example, a library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated for their ability to inhibit the aggregation of amyloid-β, a key pathological event in Alzheimer's disease. mdpi.com These studies revealed that N-alkylation and the introduction of different aromatic fragments significantly influenced the inhibitory activity. mdpi.com Another study describes the synthesis of novel 1,4-diazepane-based compounds as sigma receptor ligands, where different aroyl chlorides were reacted with 1-benzyl-1,4-diazepane (B1296151) or 1-Boc-1,4-diazepane to generate a diverse set of amides. nih.gov
The table below provides examples of synthetic transformations used to generate derivatives from a 1,4-diazepane scaffold, which are applicable to the this compound core.
| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |
| 1-Benzyl-1,4-diazepane | Aroyl chloride, Et₃N, DCM | N-Acylation | N-Aroyl-1,4-diazepane | nih.gov |
| 1-Boc-1,4-diazepane | Aroyl chloride | N-Acylation | N-Aroyl-N'-Boc-1,4-diazepane | nih.gov |
| N-Aroyl-1,4-diazepane | 2,4-Dimethylbenzaldehyde, NaCNBH₃ | Reductive Amination | N-Aroyl-N'-(2,4-dimethylbenzyl)-1,4-diazepane | nih.gov |
| 1-(2-Bromobenzyl)azetidine-2-carboxamides | CuI, N,N-dimethylglycine | Intramolecular C-N Coupling | Azetidine-fused 1,4-diazepine | semanticscholar.org |
| Enaminones, Aldehydes | Keggin-type heteropolyacids | Condensation/Cyclization | Substituted 1,4-diazepines | chemdiv.com |
These synthetic approaches demonstrate the versatility of the 1,4-diazepane scaffold for creating a wide range of derivatives with tailored properties for biological screening and materials science applications.
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The development of diverse libraries of compounds based on the this compound scaffold is ideally suited for integration with modern drug discovery platforms. nih.gov Automated synthesis and high-throughput screening (HTS) are powerful tools that enable the rapid preparation and evaluation of thousands of compounds for their biological activity.
The modular nature of the synthesis of 1,4-diazepane derivatives, where different building blocks can be combined in a combinatorial fashion, lends itself well to automated parallel synthesis. This allows for the efficient generation of large and diverse chemical libraries. These libraries can then be subjected to HTS assays to identify "hits"—compounds that exhibit a desired biological effect. For instance, libraries of 1,4-diazepane derivatives can be screened against a panel of protein targets, such as kinases, proteases, or G-protein coupled receptors, to identify novel inhibitors or modulators. chemdiv.com
The use of label-free HTS methods, such as mass spectrometry-based screening, can further accelerate the discovery process by eliminating the need for fluorescent labels or antibodies. The combination of automated synthesis and HTS allows for a systematic exploration of the structure-activity relationships (SAR) for the this compound scaffold, providing valuable data for the design of more potent and selective drug candidates.
Q & A
Basic: What are the standard synthetic methodologies for 1,2-dimethyl-1,4-diazepane, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves cyclization reactions between diamines and carbonyl compounds. A common approach includes:
- Step 1: Reacting 1,2-diamines with ketones or aldehydes under reflux conditions in polar aprotic solvents (e.g., ethanol or acetonitrile) to promote nucleophilic attack and ring closure .
- Step 2: Optimizing reaction parameters such as temperature (60–100°C) and catalyst use (e.g., acid catalysts for imine formation) to enhance cyclization efficiency .
- Step 3: Purification via column chromatography or recrystallization to isolate the product.
Critical Factors:
- Solvent choice: Polar aprotic solvents improve reaction rates by stabilizing intermediates .
- Substituent effects: Methyl groups at positions 1 and 2 may sterically hinder cyclization, requiring longer reaction times .
Basic: How does the presence of methyl groups affect the lipophilicity and pharmacokinetics of this compound?
Answer:
The methyl substituents increase lipophilicity (logP), as evidenced by:
- Computational modeling: Predicts enhanced membrane permeability due to hydrophobic interactions .
- Experimental validation: Analogous compounds (e.g., 1,4-dihexadecyl-1,4-diazepane) show prolonged half-lives in biological systems due to improved lipid bilayer partitioning .
Methodological Insight:
- Use HPLC-MS to measure logP and assess metabolic stability in vitro .
- Compare with non-methylated analogs (e.g., 1,4-diazepane) to isolate substituent effects .
Advanced: What strategies are employed to resolve stereochemical challenges in the synthesis of chiral this compound derivatives?
Answer:
Chiral synthesis requires:
- Asymmetric catalysis: Use chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) during cyclization to induce enantioselectivity .
- Resolution techniques: Separate enantiomers via diastereomeric salt formation or chiral stationary phase chromatography .
Case Study:
- (R)-1,5-Dimethyl-1,4-diazepane synthesis achieved 95% enantiomeric excess (ee) using a palladium-catalyzed reductive amination .
Advanced: How do computational models predict the interaction of this compound with biological targets, and what validation methods are used?
Answer:
Computational Workflow:
Docking studies: Utilize software like AutoDock Vina to simulate binding to receptors (e.g., GABAA or serotonin transporters) .
MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories .
Validation:
- In vitro assays: Compare predicted binding affinities with experimental IC50 values from radioligand displacement assays .
- Crystallography: Validate binding modes using X-ray structures (e.g., analogs like 1,4-ditosyl-1,4-diazepane) .
Data Analysis: How can researchers address contradictions in reported biological activities of this compound analogs across different studies?
Answer:
Contradictions often arise from:
- Structural variations: Minor substituent changes (e.g., cyclohexyl vs. benzyl groups) drastically alter activity .
- Assay conditions: Differences in cell lines, incubation times, or buffer pH affect results .
Resolution Strategies:
- Meta-analysis: Normalize data using standardized metrics (e.g., pEC50) .
- SAR studies: Systematically vary substituents and correlate with activity trends .
Methodological: What spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?
Answer:
Key Techniques:
- NMR: <sup>1</sup>H and <sup>13</sup>C NMR identify methyl group positions and ring conformation .
- X-ray crystallography: Resolve bond lengths and angles (e.g., 1,4-ditosyl-1,4-diazepane: C–C = 0.004 Å mean deviation) .
- HRMS: Confirm molecular formula (e.g., C7H16N2 for 1,6-dimethyl analog) .
Best Practices:
- Use low-temperature (173 K) crystallography to minimize disorder in the diazepane ring .
Safety: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
Key Protocols (from analogous compounds):
- Storage: Keep in airtight containers at RT, away from ignition sources (P210, P403) .
- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315, H319) .
- Spill response: Use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions (H261) .
Emergency Measures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
